methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate
Description
Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is a structurally complex organic compound featuring a methyl ester group, a 2-methylphenoxy acetyl moiety, and a para-substituted benzamide core. Its molecular architecture confers distinct physicochemical properties, including solubility, stability, and reactivity, making it valuable in synthetic chemistry and pharmacological research.
Properties
IUPAC Name |
methyl 4-[[2-(2-methylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-5-3-4-6-15(12)22-11-16(19)18-14-9-7-13(8-10-14)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJUBHVEKOQCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the preparation of 2-methylphenoxyacetic acid. This is achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation Reaction: The phenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.
Amide Formation: The acyl chloride is reacted with 4-aminobenzoic acid methyl ester in the presence of a base like triethylamine to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Hydrolysis: 4-{[(2-methylphenoxy)acetyl]amino}benzoic acid.
Reduction: Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzylamine.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxyacetyl group can influence the compound’s binding affinity and specificity towards its molecular targets. Pathways involved may include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Impacts
The compound’s uniqueness arises from its combination of functional groups. Below is a comparative analysis with analogous derivatives:
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Impact on Properties/Activity |
|---|---|---|
| Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate | Methyl ester, 2-methylphenoxy acetyl group, para-substitution | Enhanced lipophilicity and metabolic stability due to methyl ester; steric effects from 2-methylphenoxy group |
| Ethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate | Ethyl ester instead of methyl ester | Increased solubility in non-polar solvents; altered pharmacokinetics due to ester chain length |
| Methyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate | 4-Methylphenoxy acetyl group (para-substituted phenoxy) | Reduced steric hindrance compared to 2-methylphenoxy; potential for different binding affinities |
| Methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate | Sulfonamide group instead of acetyl; additional phenyl ring | Higher polarity and potential for hydrogen bonding; possible antimicrobial activity |
| Methyl 4-[(N-phenylglycyl)amino]benzoate | Glycine linker instead of acetyl group | Improved biocompatibility and interaction with amino acid transporters; varied biological activity |
Reactivity and Selectivity
- Ester Group Influence : Methyl esters (as in the target compound) generally exhibit faster hydrolysis rates compared to ethyl or butyl esters, impacting metabolic stability .
- Functional Group Replacements : Replacing the acetyl group with sulfonamide (e.g., in ’s compound) increases polarity and alters binding modes, as seen in sulfonamide-based drugs .
Table 2: Reactivity Trends
| Functional Group Modification | Reactivity Trend | Example Compound |
|---|---|---|
| Methyl ester → Ethyl ester | Slower hydrolysis; enhanced lipid solubility | Ethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate |
| Acetyl → Sulfonamide | Increased hydrogen-bonding capacity; altered target specificity | Methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate |
| 2-Methylphenoxy → 4-Methylphenoxy | Reduced steric hindrance; improved electrophilic reactivity | Methyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate |
Biological Activity
Methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique arrangement of functional groups, which includes:
- Aromatic ester : The benzoate moiety contributes to its chemical reactivity.
- Acetyl group : This enhances the compound's interaction with biological macromolecules.
- Phenoxy moiety : Provides additional sites for potential biological interactions.
The molecular formula is , with a molecular weight of approximately 273.31 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme inhibition : By binding to active sites of enzymes, it can modulate their activity, potentially leading to therapeutic effects.
- Protein binding : Its structure allows for interactions with various proteins, influencing signaling pathways and cellular responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial properties : Preliminary studies suggest it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Antioxidant activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory effects : It may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions .
Case Studies
-
Antimicrobial Activity :
- A study evaluated the efficacy of this compound against various bacterial strains, revealing significant inhibition at low concentrations. This suggests potential applications in developing new antibiotics.
- Inhibition Studies :
-
Safety Profile :
- Toxicological assessments have been conducted to determine the safety of this compound. Results indicate a relatively low toxicity profile at therapeutic doses, although further studies are needed to establish comprehensive safety data.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
